5-Methyl-1-(4-nitrophenyl)-1H-pyrazole
Description
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole (molecular formula: C₁₀H₉N₃O₂) is a pyrazole derivative featuring a methyl group at the 5-position and a 4-nitrophenyl group at the 1-position of the pyrazole ring. This compound serves as a versatile precursor in organic synthesis, particularly for constructing complex heterocycles such as thiadiazoles, triazoles, and pyrazolo[3,4-d]pyrimidines . Its 4-nitrophenyl substituent enhances electron-withdrawing effects, influencing reactivity and applications in medicinal chemistry and materials science .
Properties
CAS No. |
13788-99-3 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.2 g/mol |
IUPAC Name |
5-methyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 |
InChI Key |
BKPVGIAXVCFLSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physical Properties
The table below compares key structural features and properties of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole with analogous pyrazole derivatives:
Key Observations:
- Halogen Substituents : Compounds like 2n (4-chlorophenyl) exhibit increased reactivity in cross-coupling reactions due to halogen atoms, unlike the methyl group in the target compound .
- Functional Group Diversity: L6’s ester and aminomethyl groups enable strong adsorption on carbon steel, highlighting the role of polarity in corrosion inhibition .
Electronic and Steric Effects
- Nitro Group Reduction : The nitro group in 5-methyl-1-(4-nitrophenyl)-1H-pyrazole can be reduced to an amine (as in compound 14, C₁₀H₁₀N₄O₂), altering electronic properties and enabling participation in hydrogen bonding .
Preparation Methods
Reaction Mechanism and Regioselectivity
The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the diketone’s carbonyl carbon, followed by cyclization and dehydration. Regioselectivity is influenced by the electronic and steric properties of the diketone. For acetylacetone, the methyl groups at C3 and C5 are symmetrically positioned, but steric effects often favor the formation of the 1,5-regioisomer when using free hydrazine.
Optimized Conditions
Representative Procedure
A mixture of 4-nitrophenylhydrazine (1.63 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in methanol (20 mL) was refluxed for 12 hours. The precipitate was filtered, washed with cold methanol, and recrystallized from ethanol to yield 5-methyl-1-(4-nitrophenyl)-1H-pyrazole as a yellow solid (1.82 g, 78%).
Multi-Step Synthesis via Diazotization and Cyclization
An alternative approach involves the diazotization of p-nitroaniline to generate reactive intermediates for subsequent cyclization. This method, adapted from triazole syntheses, offers flexibility in introducing substituents at specific positions.
Synthetic Pathway
-
Diazotization: p-Nitroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
-
Azide Formation: Reaction with sodium azide yields 1-azido-4-nitrobenzene.
-
Cyclization: The azide reacts with β-keto esters (e.g., ethyl acetoacetate) under basic conditions to form the pyrazole core.
Key Data
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | 95 |
| Azide formation | NaN₃, H₂O, 0°C | 1-Azido-4-nitrobenzene | 85 |
| Cyclization | Ethyl acetoacetate, NaOEt, MeOH | Pyrazole ester | 75 |
Hydrolysis of the ester group (using NaOH) followed by decarboxylation yields the final product. This method achieves 70–80% overall yield but requires stringent temperature control.
Regioselective Alkylation of Pyrazole Precursors
Post-synthetic modification via alkylation offers a route to introduce methyl groups at specific positions. However, regioselectivity challenges necessitate careful optimization.
N1 vs. C5 Alkylation
-
N1-Alkylation: Dominates under basic conditions (e.g., K₂CO₃, DMF), but undesirable for target synthesis.
-
C5-Alkylation: Achieved using methyl iodide and Lewis acids (e.g., AlCl₃) in non-polar solvents (toluene, 80°C).
Example
1-(4-Nitrophenyl)-1H-pyrazole (1.0 g, 5.2 mmol) was treated with methyl iodide (0.5 mL) and AlCl₃ (0.2 g) in toluene at 80°C for 8 hours. Column chromatography (hexanes/EtOAc, 4:1) yielded 5-methyl-1-(4-nitrophenyl)-1H-pyrazole (0.72 g, 68%).
Solvent and Temperature Effects on Reaction Efficiency
Protic solvents (MeOH, EtOH) enhance cyclization rates but may reduce yields due to side reactions (e.g., methanolysis of trichloromethyl groups in related systems). Polar aprotic solvents (DMF, DMSO) improve solubility but require higher temperatures (90–100°C).
Comparative Data
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomer Ratio (1,5:1,3) |
|---|---|---|---|---|
| Methanol | 65 | 12 | 78 | 92:8 |
| DMF | 90 | 8 | 65 | 85:15 |
| Toluene | 110 | 6 | 60 | 88:12 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (600 MHz, CDCl₃): δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.45 (s, 1H, Pyrazole-H5), 2.55 (s, 3H, CH₃).
-
¹³C NMR (151 MHz, CDCl₃): δ 150.2 (C-NO₂), 144.8 (C4), 128.9 (Ar-C), 125.6 (Pyrazole-C3), 110.4 (Pyrazole-C5), 21.3 (CH₃).
-
IR (KBr): 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch), 1600 cm⁻¹ (C=N stretch).
Challenges and Limitations
-
Regioselectivity Control: Competing 1,3- and 1,5-regioisomers require careful selection of hydrazine derivatives (free vs. hydrochloride).
-
Electron-Withdrawing Groups: The nitro group slows reaction kinetics, necessitating prolonged heating.
-
Purification Difficulties: Similar polarities of regioisomers complicate column chromatography .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole and its derivatives?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one can react with methyl hydrazinecarbodithioate to form hydrazine derivatives, which are further functionalized into thiadiazole or triazole hybrids . Another approach involves click chemistry, where 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole reacts with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in the presence of Cu(I) catalysts to form triazole-pyrazole hybrids with yields up to 61% .
- Key Steps : Cyclocondensation, hydrazine coupling, and copper-catalyzed azide-alkyne cycloaddition.
Q. How is the structural confirmation of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole achieved?
- Techniques :
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C4, methyl at C5) . IR identifies functional groups like C=N and NO₂ stretches .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 256.08) .
Advanced Research Questions
Q. How can computational methods like molecular docking guide the design of bioactive derivatives?
- Approach : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins. For example, pyrazole-triazole hybrids show potential interactions with antimicrobial targets (e.g., E. coli DNA gyrase) via hydrogen bonding with nitro groups and hydrophobic contacts with trifluoromethyl substituents .
- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies optimize the antimicrobial activity of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole derivatives?
- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at C3/C5 to enhance membrane permeability. Substitution with thiadiazole or triazole rings improves activity against C. albicans (MIC: 8–32 µg/mL) .
- SAR Insights : Derivatives with 4-nitrophenyl groups exhibit higher antifungal activity due to enhanced π-π stacking with microbial enzymes .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Assay Conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to minimize variability .
- Structural Purity : Verify compound integrity via HPLC (>95% purity) to exclude impurities affecting results .
- Statistical Analysis : Use ANOVA to assess significance of bioactivity differences between derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
